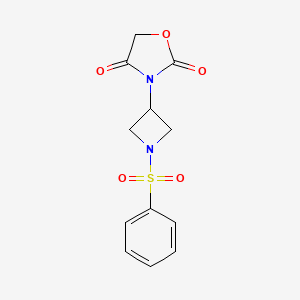

3-(1-(Phenylsulfonyl)azetidin-3-yl)oxazolidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

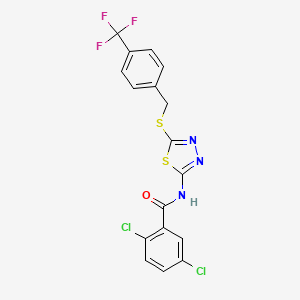

The compound “3-(1-(Phenylsulfonyl)azetidin-3-yl)oxazolidine-2,4-dione” appears to contain an azetidine ring, which is a four-membered cyclic amine . It also contains a phenylsulfonyl group, an oxazolidine ring, and a 2,4-dione group .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the azetidine ring, possibly through a reaction involving an amine . The phenylsulfonyl group could potentially be introduced through a sulfonation reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the azetidine ring, the phenylsulfonyl group, the oxazolidine ring, and the 2,4-dione group . These groups could potentially confer certain chemical properties to the compound.Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the functional groups present in the molecule. For instance, the azetidine ring might undergo reactions typical of cyclic amines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the functional groups present in the molecule. For instance, the presence of the azetidine ring might confer basicity to the compound .Wissenschaftliche Forschungsanwendungen

Biochemical and Pharmacokinetic Properties

One potent and selective 4-oxo-β-lactam inhibitor of human leukocyte elastase (HLE), which plays a significant role in inflammatory diseases, is a novel compound containing a N-(4-(phenylsulphonylmethyl)phenyl) group. This compound exhibited slow-tight binding inhibition of HLE, demonstrating a remarkable second-order rate constant. Despite its potential, it displayed limited stability, being susceptible to off-target reactions (Mulchande et al., 2011)[https://consensus.app/papers/synthesis-stability-properties-potent-4oxoβlactam-mulchande/1ac7d5018c125a21baf32a81133c9fcf/?utm_source=chatgpt].

Agricultural Applications

Famoxadone, a new agricultural fungicide commercialized by DuPont under the trade name Famoxate, belongs to a new class of oxazolidinone fungicides. It demonstrates excellent control of plant pathogens across various classes, impacting grapes, cereals, tomatoes, potatoes, and other crops. This discovery stemmed from an extensive analog program initiated after identifying fungicidal activity in a related compound (Sternberg et al., 2001)[https://consensus.app/papers/famoxadone-discovery-optimisation-fungicide-sternberg/903fb72fa1815168812dff1335987bd0/?utm_source=chatgpt].

Antimicrobial and Anti-inflammatory Agents

A series of 1,3‐oxazolidinone derivatives bearing amide, sulfonamide, and thiourea moieties were synthesized and evaluated for their antimicrobial activity. Among them, one compound displayed superior antimicrobial activity against Gram-positive bacteria, especially Staphylococcus aureus, compared to chloramphenicol. This compound also demonstrated genotoxicity, cytotoxicity, and favorable ADME parameters, making it a good drug candidate (Karaman et al., 2018)[https://consensus.app/papers/design-evaluation-activities-13‐oxazolidinone-karaman/ff152730d4965da7b63531146e363033/?utm_source=chatgpt].

Synthesis and Characterization of Derivatives

Several studies focus on the synthesis and evaluation of oxazolidinone derivatives for their potential as antimicrobial and anti-inflammatory agents. These include the synthesis of phenyl oxazolidinones from R-glycidyl butarate and their subsequent evaluation for antibacterial and antifungal activities (Fernandes et al., 2013)[https://consensus.app/papers/synthesis-evaluation-oxazolidinones-having-benzo-fernandes/22f97e5619765d458f7a4ed2d09fbdfd/?utm_source=chatgpt], as well as the development of novel azetidinones and their antibacterial assessment (Prajapati & Thakur, 2014)[https://consensus.app/papers/synthesis-antimicrobial-evaluation-novel-azetidinones-prajapati/34922bd3424d57fb8990b5bfbf6ce45e/?utm_source=chatgpt].

Novel Antihyperglycemic Agents

Research into novel 5-(3-aryl-2-propynyl)-5-(arylsulfonyl)thiazolidine-2,4-diones prepared and evaluated as oral antihyperglycemic agents showcases the potential of oxazolidinone derivatives in treating diabetes. These compounds were tested in the obese, insulin-resistant db/db mouse model, indicating significant effects on lowering glucose and insulin levels (Wrobel et al., 1998)[https://consensus.app/papers/novel-wrobel/e6b4cbd7bb0c5f86b3f33e558dd3ab2f/?utm_source=chatgpt].

Eigenschaften

IUPAC Name |

3-[1-(benzenesulfonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O5S/c15-11-8-19-12(16)14(11)9-6-13(7-9)20(17,18)10-4-2-1-3-5-10/h1-5,9H,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSLIQAYBLDRQSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC=CC=C2)N3C(=O)COC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{5-[(3-Chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2-[(4-chlorophenyl)sulfanyl]pyridine](/img/structure/B2927851.png)

![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2927856.png)

![4-[(3-Methylmorpholin-4-yl)methyl]aniline](/img/structure/B2927857.png)

![methyl 4-{[(2Z)-3-(phenylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2927863.png)

![1-Piperidin-1-yl-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B2927868.png)

![2-(ethylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2927869.png)

![N~5~-[4-(aminocarbonyl)phenyl]-3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2927870.png)

![2,4,9-Trioxa-3lambda6-thiaspiro[5.5]undecane 3,3-dioxide](/img/structure/B2927871.png)